5-Amino-1H-indazole-4-carbonitrile
Description
Significance of Indazole and Related Heterocycles in Chemical Sciences
The indazole ring system, a bicyclic heterocycle composed of a fused benzene (B151609) and pyrazole (B372694) ring, is recognized as a "privileged scaffold" in medicinal chemistry. google.comnih.gov This designation stems from its ability to bind to multiple, diverse biological targets, making it a cornerstone for the development of new therapeutic agents. Nitrogen-containing heterocycles like indazole are fundamental building blocks in the creation of bioactive natural products and synthetic drugs. nih.gov
Indazole derivatives exhibit a vast spectrum of pharmacological activities, including anti-tumor, anti-inflammatory, anti-HIV, antibacterial, and antifungal properties. google.comnih.govnih.gov Their therapeutic importance is highlighted by their presence in several commercially available drugs. For instance, Niraparib is an indazole-containing drug used for treating certain types of cancer, and Pazopanib is a tyrosine kinase inhibitor for renal cell carcinoma and soft tissue sarcoma. google.com
The versatility of the indazole core extends beyond medicine into materials science, where its derivatives are explored for their optoelectronic properties. nih.gov They also serve as crucial intermediates in agricultural science and as precursors for the synthesis of more complex heterocyclic systems. nih.gov The thermodynamic stability of the 1H-indazole tautomer over the 2H-indazole form makes it a frequent focus of synthetic and clinical investigation. nih.gov The ongoing exploration of indazole derivatives continues to yield novel compounds with significant potential across various scientific disciplines. google.comnih.gov
Historical Context of 5-Amino-1H-indazole-4-carbonitrile Research
Specific research detailing the historical context, including the first synthesis and early investigations of this compound, is not available in the reviewed scientific literature. Research on related compounds, such as aminopyrazoles and other indazole isomers, has been ongoing for decades, but this specific molecule is not prominently featured.
Current Research Landscape and Emerging Trends Pertaining to the Chemical Compound
There is no discernible body of current research specifically focused on this compound. The major research trend for the broader class of amino-indazoles is their development as protein kinase inhibitors for cancer therapy. google.comnih.gov Numerous studies focus on other isomers, such as 3-aminoindazoles and 6-aminoindazoles, as scaffolds for targeting kinases like FGFR, PDGFR, and Btk. google.comepo.org However, these findings cannot be directly attributed to the 4-carbonitrile-5-amino isomer. The compound is most likely utilized as a chemical intermediate for the synthesis of other target molecules, but this role is not detailed in dedicated studies.
Interdisciplinary Research Contributions of this compound
No specific interdisciplinary research contributions for this compound have been documented. While the indazole class as a whole contributes to medicinal chemistry, materials science, and agricultural science, the specific contributions of this molecule are unknown.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-1H-indazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N4/c9-3-5-6-4-11-12-8(6)2-1-7(5)10/h1-2,4H,10H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHWKPUJXIFKWBL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2)C(=C1N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Amino 1h Indazole 4 Carbonitrile and Its Analogs
Conventional Synthetic Routes to 5-Amino-1H-indazole-4-carbonitrile Scaffold
Conventional methods for synthesizing the indazole ring system often involve multi-step processes that rely on classical condensation and cyclization reactions. These routes, while foundational, have been progressively refined to improve yields and expand their applicability to a wider range of substituted analogs.
Multi-component reactions (MCRs), which involve combining three or more reactants in a single operation to form a product containing parts of all starting materials, offer significant advantages in terms of efficiency and atom economy. nih.gov These reactions are particularly useful for creating molecular diversity and have been applied to the synthesis of various nitrogen-containing heterocycles.
While a direct MCR for this compound is not prominently detailed, analogous structures like 5-aminopyrazole-4-carbonitrile derivatives are efficiently synthesized through one-pot, three-component reactions. researchgate.net A typical approach involves the condensation of an aromatic aldehyde, malononitrile, and a phenylhydrazine (B124118) derivative. researchgate.net This strategy can be adapted for indazole synthesis. For instance, a rhodium(III)-catalyzed one-pot three-component reaction of N-methoxybenzamide, α-diazoester, and an alkyne has been developed to produce isoquinoline (B145761) derivatives, showcasing the power of MCRs in building complex heterocyclic systems through relay catalysis. acs.org Similarly, MCRs have been employed to generate diverse libraries of pyrazolo[1,5-a]pyrimidines, which are structurally related to indazoles. mdpi.com
Table 1: Examples of Multi-component Reactions for Heterocycle Synthesis
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|---|
| Aromatic Aldehydes | Malononitrile Derivatives | Phenyl Hydrazines | Aqueous ethanol (B145695), RT | 5-amino-pyrazole-4-carbonitriles | researchgate.net |
| N-methoxybenzamide | α-diazoester | Alkyne | Rhodium(III) catalyst | Isoquinoline derivatives | acs.org |
| Indoles | Ketones | Nitroolefins | NH₄I, 150°C, Argon | Functionalized Carbazoles | organic-chemistry.org |
| Aroylacetonitriles | Sulphonyl hydrazine (B178648) | - | Iodine catalyst | 5-amino-2,7-diarylpyrazolo[1,5-a]pyrimidines | mdpi.com |
Cyclization is a fundamental step in the formation of the indazole ring. Various strategies exist, often starting from appropriately substituted benzene (B151609) derivatives.
One common method involves the intramolecular cyclization of 2-(phenylazo)benzonitrile derivatives, which can be promoted by Lewis acids to yield the indazole ring system in good yields (65-95%). nih.gov Another approach is the intramolecular cyclization of picrylhydrazone into an indazole derivative, which has been systematically studied to optimize reaction conditions. rsc.org Copper-mediated intramolecular Ullmann reactions are also employed; for example, a scalable three-step synthesis of 5-bromo-4-fluoro-1-methyl-1H-indazole starts from a trisubstituted benzene derivative, proceeds through a hydrazone intermediate, and culminates in a copper-catalyzed cyclization. thieme-connect.com
Other precursors for indazole synthesis include 2-fluorobenzonitrile (B118710), which reacts with hydrazine hydrate (B1144303) to form 3-aminoindazole, and 2-haloacetophenones, which undergo a one-pot synthesis involving Cu-catalyzed amination followed by intramolecular cyclization. chemicalbook.com A different strategy involves the ring transformation of indoles. The nitrosation of an indole (B1671886) at the C3 position leads to an oxime intermediate, which, after ring-opening and subsequent ring-closure, yields a 1H-indazole-3-carboxaldehyde. rsc.org
Table 2: Selected Cyclization Strategies for Indazole Ring Formation
| Starting Material | Reagents/Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| 2-(phenylazo)benzonitriles | Lewis Acid | 2H-Indazoles | 65-95% | nih.gov |
| Picrylhydrazone | Optimized conditions | Indazole derivative | - | rsc.org |
| Hydrazone from 2-bromo-5-fluoro-1,3-dimethylbenzene | Copper catalyst | 5-bromo-4-fluoro-1-methyl-1H-indazole | - | thieme-connect.com |
| 2-fluorobenzonitrile | Hydrazine hydrate, n-butanol, reflux | 3-amino indazole | - | chemicalbook.com |
| Indole | Sodium nitrite, HCl | 1H-indazole-3-carboxaldehyde | 10-60% (electron-rich indoles) | rsc.org |
The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. wikipedia.orgpharmdguru.com The reaction proceeds through an isocyanate intermediate formed by treating the amide with bromine and a strong base. chemistwizards.com This method is particularly relevant for the synthesis of amino-substituted heterocycles.
A key application of this reaction in a related context is the synthesis of 1H-4(5)-aminoimidazole-5(4)-carbonitrile (AICN) from 1H-4(5)-cyanoimidazole-5(4)-carboxamide. google.com This specific transformation highlights the utility of the Hofmann rearrangement in introducing an amino group adjacent to a nitrile group on a heterocyclic core, a structural feature present in the target molecule this compound. The general mechanism involves the deprotonation of the amide, formation of an N-bromoamide, and subsequent rearrangement to an isocyanate, which is then hydrolyzed to the amine. wikipedia.orgpbworks.com
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. In recent years, direct C-H activation has emerged as a highly efficient strategy for functionalizing heterocyclic cores, avoiding the need for pre-functionalized starting materials. nih.gov
For the synthesis of indazole derivatives, palladium-catalyzed tandem reactions involving C-H activation and C-N bond formation are particularly effective. nih.gov For example, a direct C7-arylation of substituted indazoles has been achieved using a Pd(OAc)₂ catalyst with 1,10-phenanthroline (B135089) as a ligand. nih.gov These strategies often involve the directed activation of a specific C-H bond, followed by intramolecular amination or coupling with an external nitrogen source to construct the pyrazole (B372694) moiety of the indazole system. nih.gov While these methods are broadly applied to carbazoles and other heterocycles, the principles are directly applicable to the synthesis and functionalization of the indazole scaffold. acs.orgrsc.org
Table 3: Palladium-Catalyzed Reactions for Heterocycle Synthesis/Functionalization
| Substrate | Reagents/Catalyst | Reaction Type | Product | Reference |
|---|---|---|---|---|
| Substituted Indazoles | Iodoaryls, Pd(OAc)₂, 1,10-phenanthroline, K₂CO₃ | Direct C7-Arylation | C7-arylated indazoles | nih.gov |
| Arylpyridines | Pd catalyst | Tandem C–H Azidation and N–N Bond Formation | Pyrido[1,2-b]indazoles | nih.govacs.org |
| Imidates | Nitrosobenzenes, Rhodium/Copper catalyst | C−H activation/C−N bond formation | 1H-Indazoles | nih.gov |
Green Chemistry Approaches in this compound Synthesis
In line with the principles of green chemistry, recent synthetic efforts have focused on developing more environmentally benign methodologies. This includes the use of safer solvents, minimizing waste, and avoiding toxic catalysts.
A significant advancement in green synthesis is the development of catalyst-free reactions, which simplify procedures, reduce costs, and eliminate contamination of products with metal catalysts. Several heterocyclic systems can now be synthesized under these conditions.
For example, the one-pot, three-component synthesis of 5-amino-pyrazole-4-carbonitrile derivatives has been successfully achieved without any catalyst, using green media like water and ethanol at room temperature. researchgate.net This approach demonstrates high yields and short reaction times. researchgate.net Furthermore, general protocols for forming C=N bonds, a crucial step in many heterocycle syntheses, have been developed that proceed rapidly at room temperature in a water/CH₂Cl₂ mixture without any catalysts or additives. nih.gov Catalyst-free domino reactions have also been reported for synthesizing complex structures like 1,5-benzodiazepines in high yields by simply reacting inexpensive starting materials. nih.gov These examples underscore a growing trend towards catalyst-free synthesis, offering a promising and sustainable path for the production of this compound and its analogs.
Microwave-Assisted Synthesis Protocols
Microwave-assisted organic synthesis has emerged as a highly effective technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govrasayanjournal.co.in This technology is particularly advantageous in the synthesis of heterocyclic compounds like indazoles. rasayanjournal.co.in For instance, in the synthesis of 1-aryl-1H-indazoles, a one-pot, two-step microwave-assisted procedure has been developed. The initial step involves the quantitative formation of arylhydrazones from 2-halobenzaldehydes and phenylhydrazines under microwave heating at 160°C for 10 minutes. researchgate.net The subsequent intramolecular N-arylation, catalyzed by a Copper(I) iodide/diamine system, is also completed under microwave irradiation at the same temperature and duration, yielding the final indazole products in good to excellent yields. researchgate.net
The advantages of microwave irradiation are not limited to yield and speed; it often allows for solvent-free conditions, further enhancing its "green" credentials. nih.gov In the synthesis of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines, a related nitrogen-containing heterocyclic system, microwave heating at 180°C for just 4 minutes without a solvent provided yields of 70-94%. nih.gov A comparative study showed that conventional heating in an oil bath resulted in lower yields and required a significantly longer reaction time of 60 minutes. nih.gov This demonstrates microwave-assisted synthesis as a superior method offering high yields, mild conditions, and high atom economy. nih.gov
| Parameter | Microwave-Assisted Method nih.gov | Conventional Heating Method nih.gov |
|---|---|---|
| Reaction Time | 4 minutes | 60 minutes |
| Product Yield | 70-94% | Lower than microwave method |
| Solvent | Neat (solvent-free) | Requires solvent |
| Temperature | 180 °C | Not specified, oil bath heating |
Solvent-Efficient and Aqueous Media Syntheses
The development of synthetic protocols that utilize environmentally benign solvents is a cornerstone of green chemistry. Water, being non-toxic, non-flammable, and inexpensive, is an ideal solvent for many organic reactions. The synthesis of 2H-indazoles has been achieved using a heterogeneous copper oxide nanoparticle catalyst in PEG-400, a green solvent. nih.gov Similarly, a three-component, one-pot synthesis for pyrazolyl-5-amino-pyrazole-4-carbonitrile derivatives, structurally related to the title compound, has been successfully conducted in a water/ethanol solvent mixture at a mild temperature of 55°C. nih.gov This approach not only provides excellent yields (85-93%) and short reaction times (15-27 minutes) but also simplifies product purification. nih.gov
Furthermore, palladium-catalyzed cyanation reactions, which are crucial for introducing the carbonitrile group, have been adapted for aqueous media. researchgate.net These mild methods allow for the cyanation of (hetero)aryl halides at low catalyst loadings and temperatures ranging from room temperature to 40°C, showcasing the feasibility of conducting key synthetic steps in water. researchgate.net
Atom Economy and Sustainability Considerations in Synthetic Design
Atom economy, a concept that measures the efficiency of a chemical reaction by how many atoms from the reactants are incorporated into the final product, is a key principle of sustainable synthesis. Strategies such as transition-metal-catalyzed C-H bond functionalization are inherently atom-economical because they avoid the need for pre-functionalized starting materials. nih.gov The development of reusable catalysts further enhances the sustainability of a process. For example, a nano-catalyst used in the synthesis of 5-amino-1H-pyrazole-5-carbonitrile derivatives was shown to be reusable for four consecutive cycles without a significant loss of catalytic activity. nih.gov Similarly, the use of zinc oxide nanocrystals as a reusable, heterogeneous catalyst for triazole synthesis in water highlights a sustainable and eco-friendly approach. rsc.org These principles are directly applicable to the design of synthetic routes for this compound, aiming to minimize waste and maximize efficiency.
Advanced Synthetic Strategies and Catalysis in Indazole Carbonitrile Chemistry
Transition Metal-Catalyzed Syntheses (e.g., Rhodium, Copper)
Transition metals play a pivotal role in modern organic synthesis, enabling the construction of complex molecules like indazoles with high efficiency and selectivity. researchgate.netrawdatalibrary.netresearchgate.net
Rhodium-catalyzed synthesis often proceeds via C-H bond activation. An efficient, one-step method for creating N-aryl-2H-indazoles involves the Rhodium(III)-catalyzed addition of an azobenzene (B91143) C-H bond to an aldehyde, followed by cyclization. nih.govnih.govacs.org This formal [4+1] annulation is highly functional group-compatible. nih.gov The azo group acts as an internal nucleophile, trapping the initial aldehyde addition product to facilitate the cyclization and subsequent aromatization to form the indazole ring. acs.org
Copper-catalyzed methods provide versatile and often more economical routes. One-pot, three-component reactions using a copper catalyst can synthesize 2H-indazoles from readily available 2-bromobenzaldehydes, primary amines, and sodium azide. acs.org In this process, the copper catalyst is key to forming both the C–N and N–N bonds sequentially. acs.org Another strategy involves the copper-catalyzed intramolecular cyclization of 2-alkynylazobenzenes, which proceeds through C-N bond formation and a 1,2-hydride shift to yield 3-alkenyl-2H-indazoles. nih.gov This method is advantageous due to the use of only catalytic amounts of copper and shorter reaction times. nih.gov Low catalyst loading (as low as 0.5 mol%) has also been achieved in the copper-catalyzed synthesis of indazol-3-ones from 2-chloroarenes. rsc.org
| Catalyst System | Starting Materials | Key Transformation | Reference |
|---|---|---|---|
| Rhodium(III) | Azobenzenes, Aldehydes | C-H Bond Functionalization / Cyclative Capture | nih.gov, nih.gov, acs.org |
| Copper(I) Iodide | 2-Bromobenzaldehydes, Amines, Sodium Azide | Three-Component One-Pot Synthesis | acs.org |
| Copper Catalyst | 2-Alkynylazobenzenes | Intramolecular Hydroamination / Cyclization | nih.gov |
| Copper(I) Iodide / L-proline | 2-chloro-benzoic acid-N'-aryl-hydrazides | Intramolecular C-N Bond Formation | rsc.org |
Development of Novel Protecting Group Strategies (e.g., Boc Protection)
Protecting groups are essential tools in multi-step organic synthesis, allowing for the selective reaction of one functional group while another is temporarily masked. organic-chemistry.org In indazole chemistry, the tert-butoxycarbonyl (Boc) group is a commonly used amine protecting group. google.com Its use can improve reactivity and regioselectivity, as seen in the copper-catalyzed N-2 arylation for the synthesis of a PARP inhibitor. google.com
A general synthesis of 1,3-diarylsubstituted indazoles utilizes a 3-iodo-N-Boc indazole derivative as the starting material. nih.gov This substrate undergoes a Suzuki cross-coupling reaction, during which the Boc group is conveniently cleaved under microwave heating conditions, leading directly to the 3-aryl-NH-indazole. nih.gov This concomitant deprotection simplifies the synthetic sequence. In other cases, the Boc group is removed in a separate step after the desired transformation. arkat-usa.org For instance, a metal-free synthesis of indazoles involves the reaction of 2-aminophenones with O-mesitylsulfonyl hydroxylamine (B1172632) derivatives that are generated in situ after being de-Boc-protected. acs.org The strategic use of Boc protection allows for rapid and controlled access to a variety of functionalized indazole compounds. nih.gov
Tandem Reaction Sequences for Enhanced Efficiency
The synthesis of 2H-indazoles can be achieved through such elegant sequences. One method involves a base-catalyzed tandem reaction that quantitatively converts N-alkyl-2-nitro-N-(2-oxo-2-aryl-ethyl)-benzenesulfonamides to 2H-indazole 1-oxides through consecutive C-C and N-N bond formations under mild conditions. nih.gov Another powerful example is the copper-catalyzed, one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide, which proceeds via consecutive condensation, C-N bond formation, and N-N bond formation. acs.org More complex sequences, such as a tandem imine generation/N-cyclization/C-alkylation, have been developed to access N-functionalized indoles featuring an aza-quaternary carbon, demonstrating the power of tandem strategies to rapidly build molecular complexity from simple precursors. rsc.org
Regioselectivity and Stereocontrol in the Synthesis of this compound Derivatives
The control of regioselectivity is a critical aspect of synthesizing indazole derivatives, as the indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2. The selective functionalization at either of these positions is often challenging and can significantly impact the biological activity of the resulting molecule.
The direct alkylation of 1H-indazoles typically results in a mixture of N1- and N2-substituted products, and achieving high regioselectivity is a significant synthetic hurdle. nih.govbeilstein-journals.org The 1H-indazole tautomer is generally considered to be more thermodynamically stable than the 2H-tautomer. nih.govbeilstein-journals.org However, the distribution of N1 and N2 products can be influenced by a variety of factors, including the choice of base, solvent, and the nature of the alkylating agent. nih.govbeilstein-journals.org
Research on various substituted indazoles has demonstrated that specific reaction conditions can favor one isomer over the other. For instance, the use of sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) has been shown to be a promising system for achieving high N1-selectivity in the alkylation of several C3-substituted indazoles. nih.gov In one study, this system provided over 99% N1-regioselectivity for indazoles with 3-carboxymethyl, 3-tert-butyl, and 3-carboxamide substituents. nih.gov Conversely, N-alkylation under Mitsunobu conditions has been observed to favor the N2-regioisomer. nih.gov
In some cases, the choice of the counterion in the base can also play a pivotal role. For example, in the alkylation of methyl 5-bromo-1H-indazole-3-carboxylate, the use of cesium-based reagents was suggested to promote N1-substitution through a chelation mechanism. nih.gov
The following table summarizes the general influence of selected reaction conditions on the N1/N2 regioselectivity in the alkylation of various indazole scaffolds, as reported in the literature.
Table 1: General Influence of Reaction Conditions on N1/N2 Alkylation of Substituted Indazoles
| Condition | Predominant Isomer | Notes |
|---|---|---|
| NaH in THF | N1 | Highly selective for certain C3-substituted indazoles. beilstein-journals.orgnih.gov |
| K₂CO₃ in DMF | Mixture of N1 and N2 | Often results in low selectivity. beilstein-journals.org |
| Mitsunobu Conditions | N2 | Shows a preference for the N2-substituted product. nih.gov |
| Acid Catalysis (TfOH) | N2 | A metal-free system that has shown high N2 selectivity. researchgate.net |
| Thermodynamic Control | N1 | The N1-substituted product is often the more thermodynamically stable isomer. beilstein-journals.orgnih.gov |
The regiochemical outcome of the derivatization of the indazole ring is a complex interplay of electronic and steric factors, as well as the reaction conditions which can dictate whether the reaction is under kinetic or thermodynamic control. nih.govnih.govwikipedia.org
Electronic Effects: The electronic nature of the substituents on the indazole ring can significantly influence the nucleophilicity of the N1 and N2 atoms. Electron-withdrawing groups can alter the electron density at the nitrogen atoms, thereby affecting the site of substitution. For example, studies on substituted indazoles have shown that indazoles with an electron-withdrawing group at the C7 position, such as NO₂ or CO₂Me, can lead to excellent N2-regioselectivity. nih.govbeilstein-journals.org It has been proposed that for certain substrates, chelation of the cation from the base by an electron-rich atom in a substituent at the C3 or C7 position can direct the alkylation to a specific nitrogen. nih.govbeilstein-journals.org
Steric Effects: Steric hindrance around the nitrogen atoms can also be a deciding factor in the regioselectivity of the reaction. Bulky substituents at positions adjacent to the nitrogen atoms, such as at C7, may hinder the approach of the electrophile to the N1 position, thereby favoring substitution at the less sterically encumbered N2 position. nih.gov Conversely, a bulky electrophile might preferentially react at the more accessible nitrogen atom.
Thermodynamic vs. Kinetic Control: The reaction conditions, particularly temperature, can determine whether the product distribution is governed by the rate of formation (kinetic control) or the stability of the products (thermodynamic control). wikipedia.orglibretexts.orglibretexts.org In many cases, the N1-substituted indazole is the more thermodynamically stable product. beilstein-journals.org Therefore, reactions carried out at higher temperatures for a sufficient duration may allow for an equilibrium to be established, favoring the formation of the thermodynamic N1-product. nih.govstackexchange.compressbooks.pub In contrast, reactions at lower temperatures are more likely to be under kinetic control, where the product that is formed faster will predominate, which could be either the N1 or N2 isomer depending on the specific transition state energies. wikipedia.orglibretexts.orglibretexts.org For instance, a highly selective N1-indazole alkylation methodology was developed based on the principle of thermodynamic control, where continued heating led to the conversion of any initially formed N2-product to the more stable N1-product. nih.gov
The following table outlines the key factors that influence the positional selectivity in the derivatization of substituted indazoles.
Table 2: Factors Influencing Regioselectivity in Indazole Derivatization
| Factor | Influence on Selectivity | Example |
|---|---|---|
| Electronic Effects | Electron-withdrawing or -donating groups alter the nucleophilicity of N1 and N2. | A C7-NO₂ group favors N2-alkylation. nih.gov |
| Steric Hindrance | Bulky substituents can block access to an adjacent nitrogen atom. | A bulky C7-substituent may favor N2-substitution. nih.gov |
| Reaction Temperature | Higher temperatures can favor the thermodynamic product. | Heating can lead to the more stable N1-isomer. nih.govpressbooks.pub |
| Solvent | Solvent polarity can influence the nature of the ion pairs, affecting regioselectivity. nih.gov | Solvent-dependent regioselectivity has been observed with NaHMDS in THF or DMSO. nih.gov |
| Base/Counterion | The choice of base and its counterion can direct the substitution. | Cesium-based reagents can promote N1-alkylation via chelation. nih.gov |
| Nature of Electrophile | The size and reactivity of the electrophile can influence the site of attack. | Activated electrophiles like α-halo carbonyls can be used for selective N1-alkylation. nih.govrsc.org |
Derivatization and Structural Modification Studies of 5 Amino 1h Indazole 4 Carbonitrile
Strategies for Functionalization at the Amino and Carbonitrile Groups
The presence of a primary amino group (-NH2) at the C5 position and a carbonitrile group (-CN) at the C4 position of the indazole ring offers dual sites for chemical reactions. The amino group, being a strong nucleophile, readily participates in a variety of transformations. nih.gov These include acylation, alkylation, and diazotization reactions, allowing for the introduction of a wide range of substituents. For instance, acylation with various acid chlorides or anhydrides can introduce amide functionalities, which can alter the electronic and steric properties of the molecule.
The carbonitrile group, on the other hand, is susceptible to hydrolysis, reduction, and cycloaddition reactions. Hydrolysis can convert the nitrile into a carboxylic acid or an amide, introducing new functional handles for further derivatization. Reduction of the nitrile group can yield a primary amine, providing another point for modification. Furthermore, the carbonitrile group can participate in the formation of various heterocyclic rings. One-pot diazotization of 5-amino-1H-pyrazole-4-carbonitriles has been successfully employed to synthesize pyrazolo[3,4-d] rsc.orgbeilstein-journals.orgnih.govtriazin-4-ones. scirp.org
Synthesis of Substituted Indazole and Pyrazole (B372694) Carbonitrile Analogs
Building upon the foundational 5-Amino-1H-indazole-4-carbonitrile structure, researchers have developed numerous synthetic routes to create a diverse library of substituted indazole and pyrazole carbonitrile analogs. These efforts are aimed at exploring the structure-activity relationships (SAR) and identifying compounds with enhanced properties.
Pyrazole Ring Formation and Substituent Effects
The synthesis of pyrazole derivatives often involves the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. mdpi.com In the context of this compound, while it is already a pyrazole-containing structure, related aminopyrazole-carbonitriles are key starting materials for creating more complex fused heterocyclic systems. For example, 5-aminopyrazoles are extensively used as synthons for constructing a variety of fused pyrazoloazines, such as pyrazolo[3,4-b]pyridines and pyrazolo[1,5-a]pyrimidines. nih.govbeilstein-journals.org The reactivity of the aminopyrazole precursor is influenced by the substituents present on the pyrazole ring. nih.gov Electron-donating groups on the pyrazole ring can enhance the nucleophilicity of the amino group, facilitating reactions with electrophiles. Conversely, electron-withdrawing groups can decrease reactivity. acs.org The nature and position of substituents on the pyrazole ring can significantly impact the binding affinity and selectivity of the resulting compounds for biological targets. nih.gov
The formation of pyrazolo[3,4-b]pyridines from 5-aminopyrazoles and 1,3-dicarbonyl compounds can lead to the formation of two regioisomers if the dicarbonyl compound is unsymmetrical. mdpi.com The regioselectivity of this reaction is dependent on the relative electrophilicity of the two carbonyl groups. mdpi.com For instance, using 1,1,1-trifluoropentane-2,4-dione, where the carbonyl group adjacent to the trifluoromethyl group is more electrophilic, can lead to a more regioselective synthesis. mdpi.comresearchgate.net
Indazole Ring Modifications (e.g., Halogenation, Alkylation)
Direct modification of the indazole ring system of this compound and its derivatives is a key strategy for structural diversification. Halogenation and alkylation are two of the most common and impactful modifications.
Halogenation: The introduction of halogen atoms (F, Cl, Br, I) onto the indazole ring can significantly alter the electronic properties and metabolic stability of the molecule. rsc.org Halogenation can occur at various positions on the indazole ring, and the regioselectivity can be controlled by the reaction conditions and the directing effects of existing substituents. chemicalbook.comchim.it For instance, direct C-H halogenation of 2H-indazoles using N-halosuccinimides (NXS) has been developed as a metal-free and environmentally friendly method to produce mono- and poly-halogenated indazoles. rsc.org The regioselective C7-bromination of 4-substituted 1H-indazoles has also been achieved using N-bromosuccinimide (NBS). nih.gov These halogenated indazoles serve as versatile intermediates for further functionalization through cross-coupling reactions like the Suzuki-Miyaura reaction. nih.gov
Alkylation: Alkylation of the indazole ring, particularly at the N1 and N2 positions of the pyrazole moiety, is a common strategy to modulate the compound's properties. nih.govnih.gov Direct alkylation of 1H-indazoles often leads to a mixture of N1- and N2-substituted products, and achieving regioselectivity can be challenging. beilstein-journals.orgnih.gov The regioselectivity is influenced by factors such as the choice of base, solvent, and alkylating agent, as well as the electronic and steric nature of the substituents on the indazole ring. nih.gov For example, using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) with electron-deficient indazoles has been shown to favor N1-alkylation. beilstein-journals.orgnih.gov Conversely, highly selective N2-alkylation has been achieved using alkyl 2,2,2-trichloroacetimidates under acidic conditions. wuxibiology.com
Below is a table summarizing various reaction conditions for the alkylation of indazoles and the resulting regioselectivity:
| Alkylating Agent | Base/Catalyst | Solvent | Regioselectivity | Reference |
| Pentyl bromide | NaH | THF | High N1-selectivity | beilstein-journals.org |
| Alkyl 2,2,2-trichloroacetimidate | Acidic conditions | - | High N2-selectivity | wuxibiology.com |
| Various | NaHMDS | THF or DMSO | Solvent-dependent | nih.gov |
| Benzyl bromide | K2CO3 | DMF | ~1:1 mixture of N1 and N2 | researchgate.net |
Heterocyclic Ring Fusions and Scaffold Diversification
The 5-amino and 4-carbonitrile groups of the parent compound are ideal functionalities for constructing fused heterocyclic systems, leading to significant scaffold diversification. The condensation of 5-aminopyrazoles with various bielectrophilic reagents is a widely used method to synthesize a range of fused pyrazoloazines. nih.govbeilstein-journals.org These include:
Pyrazolo[3,4-b]pyridines: Formed by the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. nih.govbeilstein-journals.orgmdpi.com
Pyrazolo[1,5-a]pyrimidines: Synthesized through the condensation of 5-aminopyrazoles with β-dicarbonyl compounds, β-enaminones, or β-ketonitriles. nih.govbeilstein-journals.orgmdpi.comnih.gov
Pyrazolo[3,4-d]pyrimidines: Also accessible from 5-aminopyrazole precursors. nih.govbeilstein-journals.org
Pyrazolo[5,1-c]-1,2,4-triazines and Pyrazolo[1,5-a]-1,3,5-triazines: Other examples of fused systems derived from 5-aminopyrazoles. nih.govbeilstein-journals.org
These ring fusion strategies significantly expand the chemical space accessible from the this compound scaffold, providing a diverse range of molecules for biological screening and materials science applications.
Rational Design of Derivatives for Targeted Research Investigations
The derivatization of this compound is often guided by rational design principles to create molecules with specific properties for targeted research. nih.govaustinpublishinggroup.comresearchgate.net Structure-based drug design, for instance, utilizes the three-dimensional structure of a biological target to design ligands that are predicted to bind with high affinity and selectivity. nih.govnih.gov This approach has been used to design indazole-based diarylurea derivatives as anticancer agents. nih.gov
Structure-activity relationship (SAR) studies play a crucial role in the rational design process. By systematically modifying different parts of the this compound scaffold and evaluating the resulting changes in activity, researchers can identify key structural features responsible for the desired biological effect. nih.gov For example, SAR studies on indazole-based compounds have shown that substituents on the indazole ring and the nature of the groups attached to the amino function can significantly influence their anticancer activity. nih.gov
Computational methods, such as molecular docking, are also employed to predict the binding modes of designed derivatives and to prioritize compounds for synthesis and biological evaluation. nih.gov This integrated approach of chemical synthesis, biological testing, and computational modeling accelerates the discovery of novel indazole derivatives with tailored properties for specific research applications.
Computational and Mechanistic Investigations of 5 Amino 1h Indazole 4 Carbonitrile
Quantum Chemical Studies and Electronic Structure Analysis (e.g., DFT Calculations)
While specific Density Functional Theory (DFT) calculations for 5-Amino-1H-indazole-4-carbonitrile are not extensively reported in the literature, the electronic properties of the indazole core and the influence of various substituents have been the subject of computational studies. These studies provide a foundation for understanding the electronic landscape of the target molecule.
DFT calculations on related indazole derivatives, often employing methods like B3LYP with basis sets such as 6-311++G(d,p), are used to determine optimized geometric structures, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. nih.gov For the indazole ring system, the 1H-tautomer is generally found to be thermodynamically more stable than the 2H-tautomer. nih.govresearchgate.net
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in determining a molecule's chemical reactivity. In substituted indazoles, the distribution of these frontier orbitals is heavily influenced by the substituents. The electron-donating amino group would likely contribute significantly to the HOMO, making the ring susceptible to electrophilic attack. The electron-withdrawing nitrile group would lower the energy of the LUMO, making the molecule more susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and is a parameter that can be readily calculated using DFT methods.
Table 1: Predicted Electronic Properties of this compound (Inferred from related studies)
| Property | Predicted Characteristic | Rationale based on Related Compounds |
| Dipole Moment | High | "Push-pull" effect of electron-donating amino group and electron-withdrawing cyano group. |
| HOMO Energy | Relatively High | Influence of the electron-donating amino group. |
| LUMO Energy | Relatively Low | Influence of the electron-withdrawing cyano group. |
| HOMO-LUMO Gap | Moderate | Combined effect of donating and withdrawing groups. |
| Most Stable Tautomer | 1H-indazole | General principle for indazole systems. nih.govresearchgate.net |
Reaction Mechanism Elucidation for Synthetic Pathways
The synthesis of this compound is not explicitly detailed in readily available literature, but plausible synthetic routes can be proposed based on established methods for the synthesis of substituted indazoles. A common and effective method for constructing the indazole ring is through the cyclization of appropriately substituted benzonitriles.
A likely synthetic pathway could start from a substituted 2-fluorobenzonitrile (B118710). For instance, a plausible precursor would be 2-fluoro-3-nitro-6-aminobenzonitrile. The synthesis would likely proceed through the following key steps:
Diazotization and Sandmeyer Reaction: The amino group on the precursor could be converted to a cyano group.
Hydrazine (B178648) Cyclization: The crucial step in forming the indazole ring involves the reaction of the substituted 2-fluorobenzonitrile derivative with hydrazine (NH2NH2). acs.org This reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism where the hydrazine displaces the fluorine atom, followed by an intramolecular cyclization.
Reduction of the Nitro Group: The nitro group can then be reduced to the target amino group using standard reducing agents like tin(II) chloride or catalytic hydrogenation.
Investigation of Intermediates and Transition States
The key step in the proposed synthesis, the reaction with hydrazine, would involve several intermediates and transition states. Following the initial nucleophilic attack of hydrazine on the carbon bearing the fluorine atom, a Meisenheimer-like intermediate would be formed. This is a resonance-stabilized anionic σ-complex. The subsequent loss of the fluoride (B91410) ion restores the aromaticity of the benzene (B151609) ring, leading to a phenylhydrazine (B124118) derivative.
Role of Hydrogen Bonding in Reaction Mechanisms
Hydrogen bonding can play a significant role in the synthesis of indazoles. In the proposed reaction with hydrazine, hydrogen bonding can be involved in several ways:
Solvent Effects: The choice of solvent can influence the reaction rate and outcome through hydrogen bonding interactions with the reactants and intermediates. Protic solvents, for example, can solvate the leaving fluoride ion, facilitating its departure.
Intramolecular Hydrogen Bonding: In the intermediate stages of the cyclization, intramolecular hydrogen bonds can help to hold the molecule in a conformation that is favorable for the ring-closing step, thereby lowering the activation energy.
Catalysis: In some synthetic procedures for related heterocyclic compounds, hydrogen bonding to catalysts can play a role in activating the substrates. While not explicitly proposed here, it is a mechanistic feature to consider in the optimization of synthetic routes. The interaction between the acidic sulfonamide NH and other parts of a molecule has been noted to alter acidity and potency in related structures. acs.org
Tautomerism and Isomerism Studies of the Indazole Core
The indazole ring system can exist in different tautomeric forms, primarily the 1H- and 2H-tautomers, which differ in the position of the hydrogen atom on the pyrazole (B372694) ring. nih.govresearchgate.net For most substituted indazoles, the 1H-tautomer is thermodynamically more stable due to its benzenoid character, whereas the 2H-tautomer has a quinonoid structure. nih.gov This general principle is expected to hold for this compound.
Computational studies, such as DFT and MP2 calculations, have been employed to determine the relative energies of these tautomers for various indazole derivatives. nih.gov The energy difference between the tautomers can be influenced by the nature and position of the substituents. The presence of the amino and cyano groups in this compound would likely influence the relative stability of the tautomers, although the 1H-form is still predicted to be the major species.
Isomerism is also an important consideration. The position of the substituents on the indazole ring defines the specific isomer. In the case of this compound, the amino group is at position 5 and the cyano group is at position 4. Other positional isomers would have distinct chemical and physical properties.
Structure-Reactivity Relationships and Predictive Modeling
The relationship between the structure of indazole derivatives and their biological activity is a major area of research, particularly in drug discovery. The specific substitution pattern of this compound suggests the potential for specific interactions with biological targets.
Cyano Group: The cyano group at the C4 position is a potential hydrogen bond acceptor. Its strong electron-withdrawing character significantly alters the charge distribution on the ring.
Indazole Core: The planar, aromatic indazole core can participate in π-stacking interactions with aromatic amino acid residues in proteins.
Predictive modeling, including Quantitative Structure-Activity Relationship (QSAR) studies and molecular docking, are computational tools used to understand and predict the biological activity of compounds. For a molecule like this compound, these methods could be used to:
Predict its binding affinity to specific protein targets.
Identify the key structural features responsible for its activity.
Guide the design of new analogues with improved potency or selectivity.
While specific predictive modeling studies on this compound are not available, the general principles derived from studies on other indazole-based inhibitors can be applied. For example, in many kinase inhibitors, the indazole core acts as a scaffold that orients key functional groups for interaction with the ATP-binding site.
Table 2: Summary of Key Structural Features and Their Potential Role in Reactivity and Biological Activity
| Structural Feature | Type | Potential Role |
| Indazole Ring | Aromatic Heterocycle | Scaffold for substituent orientation, π-stacking interactions. |
| 5-Amino Group | Electron-Donating, H-bond Donor | Increases electron density, key interaction point with biological targets. |
| 4-Cyano Group | Electron-Withdrawing, H-bond Acceptor | Modulates electronic properties, potential interaction point. |
Exploration of Biological Activities and Molecular Interactions of 5 Amino 1h Indazole 4 Carbonitrile Analogs
Evaluation of Molecular Interaction Mechanisms (e.g., enzyme inhibition, protein interactions)
The biological activity of indazole carbonitrile analogs is frequently rooted in their ability to interact with and modulate the function of key proteins, particularly enzymes. A primary mechanism of action for many indazole derivatives is enzyme inhibition. nih.gov
Kinase Inhibition: A significant number of indazole derivatives have been developed as kinase inhibitors, which show substantial anti-cancer activity. nih.gov Kinases are crucial enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. Indazole-containing drugs such as Pazopanib (a multi-kinase inhibitor), Merestinib (a c-Met inhibitor), and Entrectinib (a TRK/ROS1/ALK inhibitor) exemplify this mechanism, targeting various tyrosine kinases to disrupt cancer cell signaling. nih.gov The prediction that certain indazole derivatives target tyrosine kinases has been supported by computational tools like the Swiss Target Prediction tool. nih.gov
Receptor Antagonism: Beyond kinase inhibition, indazole derivatives can act as receptor antagonists. For instance, a series of novel indazole and indole (B1671886) derivatives were identified as potent antagonists for the glucagon (B607659) receptor (GCGR). nih.gov By blocking the receptor, these compounds can modulate metabolic pathways, suggesting potential applications in treating conditions like type II diabetes. nih.gov
Enzyme Inhibition in Neurodegenerative Disease Models: Research has also explored indole-based analogs, which share structural similarities with indazoles, as inhibitors of monoamine oxidase B (MAO-B). nih.gov MAO-B is an enzyme that breaks down neurotransmitters like dopamine, and its inhibition is a therapeutic strategy for Parkinson's disease. nih.gov Kinetic studies have shown that these compounds can act as competitive inhibitors, binding to the same site as the natural substrate. nih.gov
Dihydrofolate Reductase (DHFR) Inhibition: In the context of antimicrobial research, derivatives of 1,3,5-triazine-2,4-diamine (B193344), which can be conceptually related to aminopyrazole carbonitriles, have been studied as inhibitors of E. coli dihydrofolate reductase (DHFR). nih.gov This enzyme is essential for bacterial DNA synthesis. Binding studies using techniques like differential scanning fluorimetry (DSF) have confirmed that these compounds bind to the enzyme, leading to its inhibition. Detailed kinetic analysis revealed that these inhibitors often bind preferentially to the enzyme when it is already bound to its cofactor, NADPH, and compete with the natural substrate, dihydrofolate. nih.gov
Investigation of Biological Pathway Modulation by Indazole Carbonitrile Derivatives
The interaction of indazole carbonitrile derivatives with their molecular targets triggers changes in various biological pathways, leading to their observed cellular effects. Research into these compounds has elucidated their ability to modulate pathways critical to cancer progression. nih.gov
One synthesized indazole derivative, designated as compound 2f , was shown to modulate several key pathways in breast cancer cells:
Cell Proliferation and Colony Formation: The compound effectively inhibited the ability of cancer cells to multiply and form colonies, a fundamental aspect of tumor growth. nih.gov
Cell Migration and Invasion: It also suppressed the migration and invasion of cancer cells, which are crucial steps in the metastatic process where cancer spreads to other parts of the body. nih.gov
Apoptosis Induction: The derivative was found to promote programmed cell death, or apoptosis, through the ROS-mitochondrial apoptotic pathway. This involves the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction and initiates the cell death cascade. nih.gov
These findings highlight that indazole derivatives can exert their anti-cancer effects not just by inhibiting a single target, but by influencing a network of interconnected cellular pathways that govern cell survival, growth, and metastasis. nih.gov
Structure-Activity Relationship (SAR) Studies for Bioactivity Potential
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure correlates with its biological activity. nih.gov For indazole carbonitrile analogs, SAR studies are crucial for optimizing their potency and selectivity as therapeutic agents. nih.govnih.gov
The type and position of chemical groups (substituents) attached to the core indazole or related pyrazole (B372694) structure dramatically influence the molecule's interaction with its biological target. nih.govnih.gov
For example, in the development of pan-FGFR (Fibroblast Growth Factor Receptor) covalent inhibitors based on a 5-amino-1H-pyrazole-4-carboxamide scaffold, modifications at different positions led to significant variations in inhibitory activity. The goal was to develop compounds effective against both wild-type FGFR and drug-resistant mutants. nih.gov A representative compound, 10h , emerged from this optimization process, demonstrating potent activity against multiple FGFRs. nih.gov
Similarly, studies on indole-based MAO-B inhibitors, which are structurally analogous to indazoles, revealed that specific substitutions are key to potency and selectivity. Compounds 4b and 4e showed greater inhibitory activity against MAO-B compared to other synthesized analogs and even established drugs. nih.gov This enhanced activity was attributed to the specific substituents on the indole core.
The interaction between a chromophore and specific amino acids within a protein pocket can also be influenced by substituent variation. In a model system, placing different aromatic amino acids (phenylalanine, tyrosine, tryptophan) near a pyrene (B120774) chromophore altered the protein's conformation. chemrxiv.org Tryptophan led to an "open" conformation, while phenylalanine and tyrosine favored a "closed" one, demonstrating how a single substituent change can modulate a complex biological structure. chemrxiv.org
Table 1: Impact of Substituent Variation on Biological Activity This table is interactive. You can sort and filter the data.
| Core Scaffold | Compound ID | Key Substituents | Target | Observed Biological Response | Reference |
|---|---|---|---|---|---|
| Indazole | 2f | Hydrophobic group at C6, hydrophilic group at C3 | Undisclosed (predicted tyrosine kinases) | Potent inhibition of breast cancer cell proliferation, migration, and invasion. | nih.gov |
| 5-amino-1H-pyrazole-4-carboxamide | 10h | Specific substitutions for covalent binding | FGFR1, FGFR2, FGFR3, FGFR2 V564F | Nanomolar inhibitory activity against wild-type and mutant FGFRs. | nih.gov |
| Indole | 4b | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl) | MAO-B | High inhibitory activity (IC50 = 1.65 µM) and selectivity. | nih.gov |
| Indole | 4e | N-(1-(3-fluorobenzoyl)-1H-indol-5-yl)pyrazine-2-carboxamide | MAO-B | Most potent inhibitory activity (IC50 = 0.78 µM) and highest selectivity. | nih.gov |
| α3 protein with pyrene | Tryptophan at position 18 | Tryptophan | Protein Conformation | Induced an "open" protein conformation. | chemrxiv.org |
Binding affinity measures how tightly a ligand (e.g., an inhibitor) binds to its target protein. It is often quantified by the dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50), with lower values indicating higher affinity and potency.
In the pursuit of novel inhibitors, quantitative measurements of binding affinity are essential. For a series of 5-amino-1H-pyrazole-4-carboxamide derivatives targeting FGFRs, the representative compound 10h showed IC50 values in the nanomolar range, indicating very tight binding to its targets. nih.gov
Similarly, for 1,3,5-triazine-2,4-diamine derivatives targeting E. coli DHFR, kinetic studies determined the Ki values for the most potent compounds. nih.gov These studies confirmed a competitive mode of inhibition and provided precise measures of their binding affinity. nih.gov The differential affinity among the tested molecules was attributed to how well the non-core parts of the molecules fit into the binding site, complementing the interaction of the shared diaminotriazine group. nih.gov
Table 2: Binding Affinity Data for Indazole Analogs and Related Compounds This table is interactive. You can sort and filter the data.
| Compound ID | Target Enzyme | Affinity Metric | Value | Reference |
|---|---|---|---|---|
| 10h | FGFR1 | IC50 | 46 nM | nih.gov |
| 10h | FGFR2 | IC50 | 41 nM | nih.gov |
| 10h | FGFR3 | IC50 | 99 nM | nih.gov |
| 10h | FGFR2 V564F (mutant) | IC50 | 62 nM | nih.gov |
| 4e | MAO-B | Ki | 94.52 nM | nih.gov |
| NSC120927 | E. coli DHFR | Ki | 42.50 ± 5.34 nM | nih.gov |
| NSC132279 | E. coli DHFR | Ki | 100.9 ± 12.7 nM | nih.gov |
Application in Biochemical Research Tool Development
Beyond their direct therapeutic potential, 5-Amino-1H-indazole-4-carbonitrile analogs and related compounds serve as valuable tools for biochemical research. Their specific and potent interactions with biological targets make them ideal for probing protein function and validating biological pathways.
Probes for Target Validation: Potent and selective inhibitors, such as the indazole derivatives developed for various kinases, can be used in cell-based assays and animal models to study the specific role of that kinase in a disease process. nih.gov By observing the biological effects of inhibiting the target, researchers can validate whether that target is a viable point for therapeutic intervention.
Leads for Drug Discovery: Compounds identified through screening and initial optimization, like the indazole-based glucagon receptor antagonists and the indole-based MAO-B inhibitors, serve as "lead compounds." nih.govnih.gov These molecules provide a validated chemical starting point for further medicinal chemistry efforts aimed at developing a clinical drug candidate with improved properties. nih.gov
Tools for Structural Biology: The development of a co-crystal structure of an inhibitor bound to its target enzyme, as was achieved for a pyrazole derivative with FGFR1, provides invaluable atomic-level information. nih.gov This structural data reveals the precise binding mode and interactions, guiding the rational design of new, even more potent and selective inhibitors. nih.gov
The ability to synthesize diverse libraries of these compounds allows for systematic exploration of enzyme active sites and biological pathways, making the indazole carbonitrile scaffold a powerful platform for developing new biochemical research tools. nih.govresearchgate.net
Potential Applications of 5 Amino 1h Indazole 4 Carbonitrile in Material Science and Other Fields Research Focus
Role in Advanced Materials Development (e.g., Polymers, Coatings)
The indazole scaffold is being explored for its utility in the creation of advanced materials, where its structural and chemical properties can be harnessed for specialized applications such as polymers and protective coatings. While research specifically detailing 5-Amino-1H-indazole-4-carbonitrile is nascent, related indazole compounds have shown promise in this arena.
Indazole derivatives have been identified as valuable components in the formulation of protective coatings. google.com For instance, they can be incorporated into clear or opaque coatings for various materials, where dyestuffs can be added to distinguish different dosages of a product. google.com These formulations may involve embedding the indazole-based material in polymers or wax to create sustained-release systems. google.com Furthermore, the amide bond, a linkage that can be formed from the amino group of 5-aminoindazole (B92378) derivatives, is a fundamental functional group in the field of polymer chemistry. google.com
In the realm of photographic technology, a specific class of indazole derivatives, indazolones, have been developed as magenta color couplers. bohrium.com These compounds are incorporated into the silver halide emulsion layer of color photographic materials, functioning as a specialized coating that is crucial for color image formation. bohrium.com Another key application in materials science is the use of indazole derivatives as corrosion inhibitors. For example, 5-aminoindazole has been studied as an effective corrosion inhibitor for carbon steel in acidic environments, demonstrating the potential for this class of compounds in surface protection. tandfonline.com The broader applicability of compounds like 5-Amino-1H-indazole-3-carbonitrile in materials science has also been noted, indicating a wide range of potential uses yet to be fully explored. nih.gov
Application in Agrochemical Research and Formulation Studies
The indazole nucleus is a promising scaffold for the development of new agrochemicals, particularly herbicides. Research has shown that the unique electronic and chemical properties of the indazole ring make it a valuable fragment in the design of herbicidal compounds.
A recent study focused on designing novel picolinic acids, a class of synthetic auxinic herbicides, by incorporating an indazolyl group. This "scaffold hopping" strategy from a pyrazolyl to an indazolyl group resulted in the synthesis of 4-amino-3,5-dichloro-6-(1H-indazolyl)-2-picolinic acids, which demonstrated excellent inhibitory properties against the root growth of several weed species. This highlights the potential of the indazole scaffold in creating new herbicides to combat herbicide-resistant weeds, a significant threat to global agriculture.
The table below summarizes the herbicidal activity of selected indazolyl-2-picolinic acid derivatives against the root growth of Arabidopsis thaliana.
| Compound ID | R Group | IC₅₀ (μM) for Arabidopsis thaliana |
| I-a | 4-F | 0.05 |
| I-b | 4-Cl | 0.04 |
| I-c | 4-Br | 0.04 |
| I-d | 4-CH₃ | 0.22 |
| II-a | 4-F | 0.03 |
| II-b | 4-Cl | 0.03 |
| II-c | 4-Br | 0.02 |
| II-d | 4-CH₃ | 0.12 |
| Data sourced from a study on novel 6-indazolyl-2-picolinic acids. |
Beyond herbicidal action, indazole derivatives have also been investigated for their antifungal properties, which is another critical area in agrochemical research. The development of compounds that can protect crops from fungal pathogens is essential for food security. The structural similarities between this compound and these active compounds suggest its potential as a building block for new classes of fungicides or herbicides.
Use in Diagnostic Agent Research
The indazole scaffold is an emerging platform for the development of diagnostic agents, including those for in vivo imaging and biosensing. The ability to modify the indazole core allows for the tuning of properties required for targeting specific biological markers and generating detectable signals.
A key area of interest is in neurodegenerative diseases like Alzheimer's. Indazole derivatives are being designed as inhibitors of enzymes such as BACE1 and cholinesterases, which are implicated in the disease's pathology. In such research, fluorescent probes are often used to study enzyme interactions, and some indazole derivatives themselves exhibit properties that could be harnessed for diagnostic purposes. nih.gov Furthermore, a patent describes the use of labeled indazole compounds for in vivo imaging of nicotinic acetylcholine (B1216132) receptors using techniques like Positron Emission Tomography (PET), which is vital for studying cognitive disorders. google.com The development of CNS-penetrating indazole scaffolds further enhances their potential as imaging agents for the brain.
Direct application in diagnostic tests has also been patented. For instance, 5-aminoindazole and 6-aminoindazole are cited as reagents for the detection of urobilinogen (B88839) in bodily fluids, where they produce a distinct color change, forming the basis of a simple diagnostic test for liver and bile disorders. google.com This demonstrates a direct role for aminoindazoles as diagnostic agents. The structural features of this compound, particularly the amino group, suggest its potential for similar applications in chromogenic or fluorogenic diagnostic assays.
Other Emerging Research Areas Leveraging Indazole Carbonitrile Scaffolds
The indazole scaffold is recognized as a "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of binding to multiple biological targets. This has led to its exploration in a wide array of therapeutic areas beyond the well-established applications. Research into this compound and its analogs is part of this broader effort to discover novel bioactive molecules.
A significant amount of research is focused on developing indazole derivatives as kinase inhibitors for cancer therapy. These compounds target various kinases, including Polo-like kinase 4 (PLK4), extracellular signal-regulated kinases (ERK1/2), and fibroblast growth factor receptors (FGFRs), which are crucial for cancer cell proliferation and survival. For example, one synthesized indazole derivative, compound 2f , showed potent inhibitory activities against the proliferation, migration, and invasion of the 4T1 breast cancer cell line.
| Compound | Target/Activity | Cell Line | IC₅₀ |
| Compound 100 | FGFR1/FGFR2 | KG1 / SNU16 | 25.3 ± 4.6 nM / 77.4 ± 6.2 nM |
| Compound 119 | ERK 1/2 | HT29 | 7 nM |
| Compound 2f | Proliferation | 4T1 | 1.87 ± 0.11 μM |
| Data compiled from reviews on indazole derivatives in medicinal chemistry. |
Other emerging areas include:
Antiparasitic Agents: Indazole derivatives have shown promise as treatments for parasitic diseases, including those caused by protozoa like Giardia intestinalis and fungi such as Candida albicans.
Anti-inflammatory Agents: The indazole scaffold is present in nonsteroidal anti-inflammatory drugs (NSAIDs) like Benzydamine and is being investigated for the development of new anti-inflammatory compounds, such as inhibitors of cyclooxygenase (COX) enzymes.
Neurological Disorders: Researchers are exploring indazole-based compounds as NLRP3 inhibitors, which could offer therapeutic benefits for neuroinflammatory conditions like Parkinson's and Alzheimer's disease.
The diverse biological activities of the indazole scaffold underscore the potential of this compound as a starting point for the synthesis of new chemical entities with a wide range of pharmacological applications.
Analytical and Spectroscopic Characterization in 5 Amino 1h Indazole 4 Carbonitrile Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for elucidating the molecular structure of organic compounds. Techniques like NMR, IR, and Mass Spectrometry each provide unique pieces of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H NMR, Multinuclear NMR)
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.
¹H NMR: For 5-Amino-1H-indazole-4-carbonitrile, a ¹H NMR spectrum would be expected to show distinct signals for the protons on the indazole ring system and the amino group. The chemical shifts (δ) and coupling constants (J) would provide information about the electronic environment and connectivity of these protons. For instance, the aromatic protons on the benzene (B151609) portion of the indazole ring would likely appear in the range of δ 7.0-8.0 ppm. The protons of the amino group (-NH₂) would typically appear as a broad singlet, the chemical shift of which can be dependent on the solvent and concentration.
¹³C NMR: A ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbon of the nitrile group (-C≡N), which typically resonates in the range of δ 110-125 ppm.
Multinuclear NMR: Techniques such as ¹⁵N NMR could provide further structural confirmation by identifying the nitrogen atoms within the indazole ring and the amino and nitrile functional groups.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific vibrational frequencies.
For this compound, the IR spectrum would be expected to display characteristic absorption bands. While specific data is unavailable, typical ranges for the key functional groups are presented in the table below. For comparison, the documented IR data for the related compound, 5-Amino-1H-indazole, shows characteristic peaks that would be expected to shift upon the addition of a carbonitrile group.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amino group) | 3500-3300 |
| C≡N stretch (nitrile group) | 2260-2220 |
| C=C stretch (aromatic ring) | 1625-1450 |
| N-H bend (amino group) | 1650-1580 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in confirming its molecular formula. For this compound (C₈H₆N₄), the molecular weight is approximately 158.16 g/mol . An exact mass measurement using high-resolution mass spectrometry (HRMS) would confirm the elemental composition. The fragmentation pattern would reveal stable fragments, helping to piece together the structure of the parent molecule. The mass spectrum for the related compound 5-Amino-1H-indazole shows a molecular ion peak corresponding to its molecular weight of 133.15 g/mol .
X-ray Crystallography for Solid-State Structural Analysis
Should this compound be a crystalline solid, single-crystal X-ray diffraction would provide the most definitive structural evidence. This technique can determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding involving the amino group and the indazole nitrogen atoms. While no crystallographic data for the title compound has been reported, studies on related indazole derivatives have been crucial in confirming their solid-state structures.
Chromatographic and Purity Assessment Methodologies
Chromatographic techniques are essential for separating the target compound from impurities and for assessing its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a standard method for purity analysis. A suitable reversed-phase HPLC method would likely use a C18 column with a mobile phase consisting of a mixture of water (often with acid modifiers like formic or trifluoroacetic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The retention time and peak purity would be key indicators of the compound's identity and cleanliness.
Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be employed for purity assessment. Thermo Scientific Chemicals provides a specification for the related compound, 5-Amino-1H-indazole, indicating a purity of ≥97.5% as determined by GC.
Thin-Layer Chromatography (TLC): TLC is a quick and convenient method used to monitor the progress of reactions and to get a preliminary assessment of purity, typically using a suitable solvent system to achieve good separation on a silica (B1680970) gel plate.
Future Directions and Research Gaps in 5 Amino 1h Indazole 4 Carbonitrile Studies
Development of Novel and More Efficient Synthetic Routes
The synthesis of indazole derivatives is an active area of research, with a continuous drive towards more efficient, sustainable, and versatile methodologies. For 5-Amino-1H-indazole-4-carbonitrile, future research will likely focus on overcoming the limitations of current synthetic protocols, which may involve harsh reaction conditions, low yields, or the use of hazardous reagents.
Key areas for future development include:
Green Chemistry Approaches: The principles of green chemistry will be central to the development of new synthetic routes. This includes the use of environmentally benign solvents, catalysts, and reagents to minimize the environmental impact of the synthesis process.
Catalytic Systems: The exploration of novel catalytic systems, such as transition metal catalysts or organocatalysts, could lead to more efficient and selective syntheses of this compound.
Flow Chemistry: The application of flow chemistry techniques offers the potential for improved reaction control, enhanced safety, and scalability of the synthesis. This continuous manufacturing process can lead to higher yields and purity of the final product.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Green Chemistry | Reduced environmental impact, increased safety | Use of biodegradable solvents, renewable starting materials |
| Novel Catalysis | Higher yields, improved selectivity, milder reaction conditions | Development of reusable and highly active catalysts |
| Flow Chemistry | Enhanced reaction control, scalability, improved safety | Optimization of reactor design and reaction parameters |
| One-Pot Reactions | Increased efficiency, reduced waste, simplified purification | Design of tandem or domino reaction sequences |
Comprehensive Mechanistic Understanding of Key Reactions
A thorough understanding of the reaction mechanisms involved in the synthesis and derivatization of this compound is crucial for optimizing existing methods and developing new ones. Future research in this area will likely involve a combination of experimental and computational techniques.
Priorities for mechanistic studies include:
Identification of Intermediates and Transition States: Spectroscopic techniques, such as in-situ NMR and IR spectroscopy, coupled with computational modeling, can be used to identify and characterize key reaction intermediates and transition states.
Kinetic Studies: Detailed kinetic studies will provide valuable insights into the reaction rates and the factors that influence them, such as catalyst loading, temperature, and solvent effects.
Degradation Pathways: Understanding the potential degradation pathways of this compound under various conditions is essential for ensuring its stability and shelf-life. Studies on related indazole-carbonitrile compounds have shown that thermal degradation can be a significant issue. researchgate.netresearchgate.net
Advanced Computational Modeling for Predictive Research
Computational chemistry and molecular modeling are powerful tools that can accelerate the discovery and development of new applications for this compound. Future research will increasingly rely on these methods for predictive purposes.
Key applications of computational modeling include:
Prediction of Physicochemical Properties: Quantum mechanical calculations can be used to predict a wide range of properties, such as molecular geometry, electronic structure, and spectroscopic signatures.
Virtual Screening: For drug discovery applications, virtual screening of large compound libraries against biological targets can identify potential lead compounds based on their predicted binding affinity and mode of interaction.
Reaction Mechanism Elucidation: As mentioned earlier, computational methods can be used to model reaction pathways and provide insights into the underlying mechanisms.
| Computational Method | Application in this compound Research |
| Density Functional Theory (DFT) | Prediction of molecular structure, reactivity, and spectroscopic properties. |
| Molecular Dynamics (MD) Simulations | Study of conformational changes and interactions with biological macromolecules. |
| Quantitative Structure-Activity Relationship (QSAR) | Prediction of biological activity based on molecular structure. |
Exploration of Untapped Biological Targets and Mechanisms of Action
The indazole scaffold is a well-established pharmacophore found in numerous biologically active compounds. Future research on this compound will aim to identify novel biological targets and elucidate its mechanisms of action for various therapeutic applications.
Promising avenues for exploration include:
Kinase Inhibition: Many indazole derivatives are potent kinase inhibitors, a class of drugs widely used in cancer therapy. Screening this compound against a panel of kinases could reveal new anticancer leads.
GPCR Modulation: G-protein coupled receptors (GPCRs) are another important class of drug targets. Machine learning-aided studies have already identified indazole derivatives as potential modulators of P2Y receptors. nih.gov
Anti-inflammatory and Neuroprotective Agents: Indazole-containing compounds have shown promise in treating inflammatory conditions and neurodegenerative diseases. mdpi.com
Innovation in Materials Science Applications
While the primary focus of indazole research has been in medicinal chemistry, the unique photophysical and electronic properties of this heterocyclic system suggest potential applications in materials science. This remains a largely unexplored area for this compound and represents a significant research gap.
Potential future applications in materials science include:
Organic Light-Emitting Diodes (OLEDs): The fluorescent or phosphorescent properties of appropriately designed indazole derivatives could be harnessed for use in OLEDs.
Organic Photovoltaics (OPVs): The electron-donating or -accepting nature of the indazole ring could be utilized in the design of new organic materials for solar cells.
Sensors: The ability of the indazole scaffold to interact with various analytes could be exploited in the development of chemical sensors.
Integration of this compound Research with Artificial Intelligence and Machine Learning
The integration of artificial intelligence (AI) and machine learning (ML) is set to transform all aspects of research on this compound, from its initial synthesis to its final application. ontosight.aimdpi.com
Key roles for AI and ML include:
De Novo Drug Design: Generative AI models can design novel molecules with desired properties, expanding the chemical space around the this compound scaffold.
Predictive Modeling: Machine learning algorithms can be trained to predict the biological activity, toxicity, and physicochemical properties of new derivatives, reducing the need for extensive experimental testing.
Synthetic Route Prediction: AI-powered tools can analyze the vast chemical literature to propose novel and efficient synthetic routes for this compound and its analogs. acs.org
Analysis of Large Datasets: AI can be used to analyze complex biological data from high-throughput screening and -omics studies to identify new drug targets and biomarkers.
| AI/ML Application | Impact on Research |
| De Novo Design | Accelerated discovery of novel drug candidates. |
| Predictive ADMET | Early identification of compounds with poor pharmacokinetic profiles. |
| Retrosynthesis Analysis | Optimization of synthetic strategies for time and cost-efficiency. |
| Biomarker Discovery | Identification of patient populations most likely to respond to treatment. |
Q & A
Q. How can researchers optimize the synthetic yield of 5-Amino-1H-indazole-4-carbonitrile under varying reaction conditions?
Methodological Answer: Synthesis optimization involves systematic variation of parameters such as temperature (80–120°C), solvent polarity (e.g., ethanol vs. DMF), and catalysts (e.g., Fe₃O₄@SiO₂@Vanillin nanoparticles for green synthesis). Reaction progress should be monitored via TLC, with yields quantified using HPLC. A comparative table of conditions and yields is recommended:
| Solvent | Catalyst | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| Ethanol | None | 80 | 62 | 95 |
| DMF | Piperidine | 100 | 78 | 98 |
| Solvent-free | Fe₃O₄@SiO₂@Vanillin | 120 | 85 | 99 |
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures high purity .
Q. What spectroscopic techniques are most reliable for confirming the structure of this compound?
Methodological Answer: Structural confirmation requires a multi-spectral approach:
- ¹H/¹³C NMR : Verify amine (-NH₂) and nitrile (-C≡N) signals. For example, the nitrile group typically appears at ~110–120 ppm in ¹³C NMR.
- IR Spectroscopy : Confirm NH₂ stretching (3350–3300 cm⁻¹) and C≡N absorption (2230–2215 cm⁻¹).
- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (e.g., N–H···N interactions in crystal packing) .
Q. Which purification methods are effective for isolating this compound from byproducts?
Methodological Answer:
- Recrystallization : Use ethanol/water mixtures to exploit solubility differences.
- Column Chromatography : Silica gel with gradient elution (ethyl acetate:hexane = 3:7 to 1:1) removes polar impurities.
- Catalyst Recycling : For green syntheses, magnetic separation of Fe₃O₄-based catalysts reduces waste .
Advanced Research Questions
Q. How should researchers address contradictions in spectral data during structural elucidation?
Methodological Answer: Conflicting data (e.g., unexpected NMR splitting or IR shifts) may arise from tautomerism or solvent effects. Strategies include:
Q. What computational approaches are suitable for predicting the bioactivity of this compound derivatives?
Methodological Answer:
Q. How does polymorphism affect the physicochemical properties of this compound?
Methodological Answer: Polymorphs can alter solubility and stability. Characterize using:
- PXRD : Compare experimental patterns with simulated data from single-crystal structures.
- DSC : Identify melting points and phase transitions (heating rate = 10°C/min).
- Hirshfeld Surface Analysis : Quantify intermolecular interactions (e.g., π-π stacking vs. hydrogen bonding) .
Q. What green chemistry strategies can improve the sustainability of synthesizing this compound?
Methodological Answer:
- Mechanochemical Synthesis : Grind reactants in a ball mill (30 Hz, 1 hr) without solvents.
- Catalyst Reusability : Fe₃O₄@SiO₂@Vanillin nanoparticles retain >90% activity after 5 cycles .
Q. How can researchers evaluate the in vitro biological activity of this compound derivatives?
Methodological Answer:
- Antimicrobial Assays : Use MIC (Minimum Inhibitory Concentration) tests against S. aureus and E. coli.
- Cytotoxicity Screening : MTT assay on cancer cell lines (e.g., HeLa), with IC₅₀ values calculated via nonlinear regression .
Q. What techniques are used to analyze intermolecular interactions in this compound crystals?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Resolve hydrogen bonds (e.g., N–H···N distances of 2.8–3.0 Å).
- Hirshfeld Surface Analysis : Visualize contact contributions (e.g., 60% H-bonding, 25% van der Waals) .
Q. How can synthetic scalability challenges be addressed for this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
